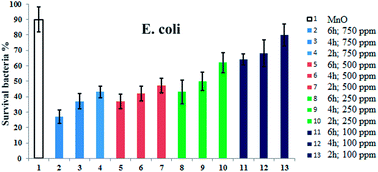Antimicrobial effects of silver deposited on nanolayered manganese oxide
RSC Advances Pub Date: 2014-11-21 DOI: 10.1039/C4RA13259A
Abstract
Silver deposited on layered manganese oxide was synthesized by a simple method, and characterized by scanning electron microscopy, transmission electron microscopy, X-ray photoelectron spectroscopy, X-ray diffraction spectrometry, atomic absorption spectroscopy, and energy-dispersive X-ray mapping. In the next step, antimicrobial effects of the compound for Escherichia coli and Staphylococcus aureus were considered.


Recommended Literature
- [1] Ionic liquid silver salt complexes for propene/propane separation†
- [2] High magnetization FeCo nanoparticles for magnetorheological fluids with enhanced response†
- [3] Front cover
- [4] Preparation of new sulfur-doped and sulfur/nitrogen co-doped CsTaWO6 photocatalysts for hydrogen production from water under visible light
- [5] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†
- [6] An excellent colorimetric and “turn off” fluorescent probe for tetrahydrofuran based on a luminescent macrocyclic samarium(iii) complex†
- [7] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [8] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†
- [9] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [10] Bipedal DNA walker mediated enzyme-free exponential isothermal signal amplification for rapid detection of microRNA†










